3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H32FN3O3S and its molecular weight is 425.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Melanocortin Receptor Ligands
Research on piperazine analogues, including structures similar to "3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide," highlights their application as ligands for melanocortin receptors. These studies have led to the synthesis of compounds exhibiting selectivity and high affinity for MC4 receptors, which are potentially beneficial for therapeutic applications targeting obesity, sexual dysfunction, and other conditions related to melanocortin receptor activity (Mutulis et al., 2004).
PET Radiotracers
Analogues of the compound have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These studies focus on the development of novel ligands for imaging purposes in oncology, demonstrating the compound's utility in diagnosing and monitoring cancer treatment (Abate et al., 2011).
Serotonin Receptor Imaging
Compounds structurally related to "this compound" have been explored for their high affinity and selectivity as antagonists of serotonin 5-HT1A receptors. These derivatives offer promising applications in neuropsychiatric disorder imaging, providing insights into the brain's serotonin system for better understanding and treatment of disorders (García et al., 2014).
Antimicrobial and Antitumor Activities
The synthetic versatility of compounds akin to "this compound" allows for the creation of derivatives with significant biological activities. These include antimicrobial and antitumor effects, demonstrating the compound's potential in developing new therapeutic agents (Stoilkova et al., 2014).
Neuroleptic Agents
Derivatives of the compound have been integral in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, highlighting the compound's application in producing pharmaceuticals for treating psychiatric disorders (Botteghi et al., 2001).
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O3S/c22-19-8-4-5-9-20(19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-10-18-6-2-1-3-7-18/h4-5,8-9,18H,1-3,6-7,10-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALDGTRMVYXKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.